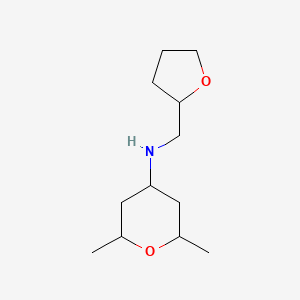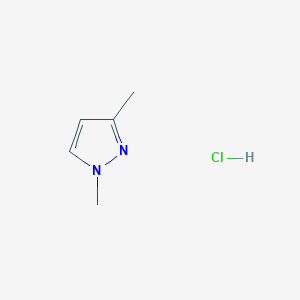
5-Cyclohexyl-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclohexyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2,4-difluoroaniline typically involves the following steps:
Fluorination: The starting material, 2,4,5-trichloronitrobenzene, is reacted with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl-2,4-difluorobenzene.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl-2,4-difluorobenzene.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Cyclohexyl-2,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2,4-difluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A simpler derivative without the cyclohexyl group.
3,5-Difluoroaniline: Another difluoroaniline isomer with fluorine atoms at different positions on the benzene ring.
Uniqueness
5-Cyclohexyl-2,4-difluoroaniline is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other difluoroaniline derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
5-cyclohexyl-2,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-7-11(14)12(15)6-9(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
JMEKJKANSQCHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(4,4-Dimethyl-1,3-dioxolan-2-yl)[(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)trimethylsilane](/img/structure/B15263628.png)
![1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)


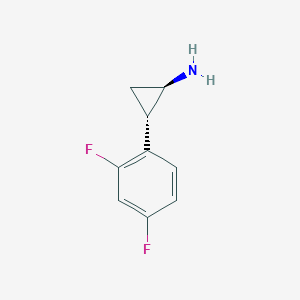
![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one](/img/structure/B15263666.png)
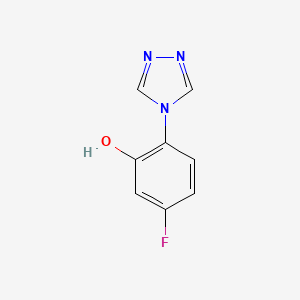
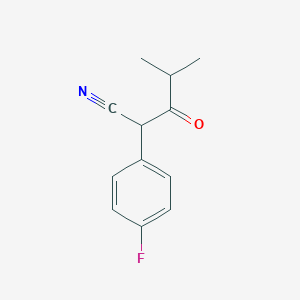
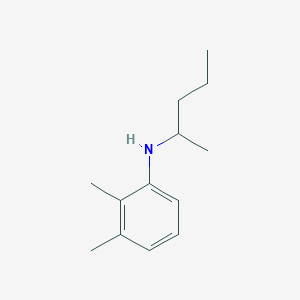
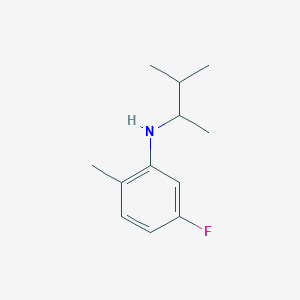
![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
